Cas no 133435-82-2 (5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane)
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane Chemical and Physical Properties
Names and Identifiers
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- 5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane
- 133435-82-2
- EN300-1987505
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- Inchi: 1S/C10H9BrO2/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4H,1,5-6H2
- InChI Key: KZWBTRAFRZTJGX-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C=CC2=C(C=1)OCO2
Computed Properties
- Exact Mass: 239.97859g/mol
- Monoisotopic Mass: 239.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 18.5Ų
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1987505-1g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1987505-5g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1987505-10g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1987505-0.05g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1987505-0.1g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1987505-0.25g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1987505-0.5g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1987505-1.0g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1987505-2.5g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1987505-5.0g |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane |
133435-82-2 | 5g |
$2858.0 | 2023-06-02 |
5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane
5-(3-Bromoprop-1-en-2-yl)-1,3-dioxaindane (CAS No. 133435-82-2)
The compound 5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane (CAS No. 133435-82-2) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of dioxaindanes, which are bicyclic structures consisting of a six-membered ring fused with a two-membered oxygen-containing ring. The presence of the bromine atom in the side chain introduces additional reactivity and functional versatility to the molecule.
Dioxaindanes are known for their stability and ability to participate in various nucleophilic and electrophilic reactions due to the electron-withdrawing effects of the oxygen atoms in the ring. The bromopropenyl group attached at position 5 of the dioxaindane ring further enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in medicinal chemistry.
The synthesis of 5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane involves a multi-step process that typically begins with the preparation of the dioxaindane skeleton followed by alkylation or alkenylation reactions to introduce the bromopropenyl group. Researchers have explored various methodologies to optimize this synthesis, including microwave-assisted reactions and catalytic systems, which have significantly improved yield and purity.
In terms of applications, this compound has shown promise in drug discovery programs targeting various therapeutic areas such as oncology and neurodegenerative diseases. Its ability to act as a scaffold for attaching bioactive moieties makes it an attractive candidate for medicinal chemists. Recent studies have demonstrated its role in inhibiting key enzymes involved in cancer cell proliferation and neuroinflammation.
The bromine atom in the propenyl group also plays a critical role in enabling further functionalization through substitution reactions. For instance, bromine can be replaced with other nucleophiles such as hydroxyl, amino, or thiol groups to generate derivatives with diverse biological activities. This versatility has led to its use in combinatorial chemistry libraries for high-throughput screening.
From an environmental standpoint, understanding the degradation pathways of 5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or microbial action, the compound undergoes oxidative cleavage of the double bond in the propenyl group, leading to biodegradation products that are less complex and potentially less harmful.
In conclusion, 5-(3-bromoprop-1-en-2-yl)-1,3-dioxaindane (CAS No. 133435-82-2) is a versatile compound with significant potential across multiple fields due to its unique structure and reactivity. Its role as an intermediate in organic synthesis and its applications in drug discovery highlight its importance in modern chemistry research.
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